N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide
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Overview
Description
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyridine ring, and a furan ring. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been found to exhibit a broad spectrum of biological activities . They have been associated with antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects .
Pharmacokinetics
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide and shows better hydrolytic and metabolic stability . This could potentially impact the bioavailability of the compound.
Result of Action
Based on the known biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound could have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Attachment of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using suitable pyridine derivatives.
Formation of the pyrrolidine ring: This step may involve the reduction of a pyrrole derivative or the cyclization of an appropriate amine.
Attachment of the furan ring: The furan ring can be introduced through a cyclization reaction involving furfural or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their broad range of biological activities.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Furan derivatives: Known for their aromaticity and reactivity.
Uniqueness
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-19-17(25-21-11)14-3-2-6-18-15(14)22-7-4-13(9-22)20-16(23)12-5-8-24-10-12/h2-3,5-6,8,10,13H,4,7,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJZOJZNRGUHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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